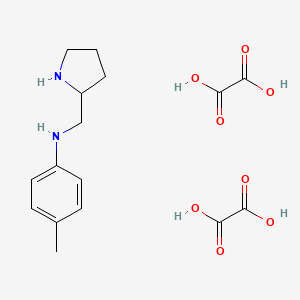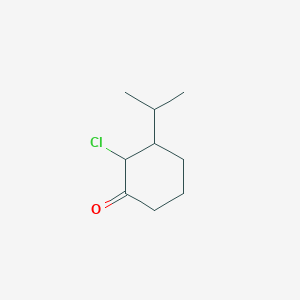
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound with the molecular formula C16H22N2O8 and a molecular weight of 370.35 g/mol . This compound is known for its unique blend of properties, making it a valuable tool for researchers and chemists . It is often used in various scientific research applications due to its versatility and high purity.
准备方法
The synthesis of 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves several steps. One common method includes the condensation of 4-methyl aniline with 2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the dioxalate salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
科学研究应用
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and interactions, particularly in the context of neurotransmitter research.
作用机制
The mechanism of action of 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate can be compared with other similar compounds such as:
4-Methoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate: This compound lacks the methyl group on the aniline ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct properties and make it suitable for a variety of research and industrial applications.
属性
分子式 |
C16H22N2O8 |
|---|---|
分子量 |
370.35 g/mol |
IUPAC 名称 |
4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
InChI |
InChI=1S/C12H18N2.2C2H2O4/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12;2*3-1(4)2(5)6/h4-7,12-14H,2-3,8-9H2,1H3;2*(H,3,4)(H,5,6) |
InChI 键 |
WTKPIGZNTXURJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)
![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)

![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)

![1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12627865.png)



methanone](/img/structure/B12627897.png)




